molecular formula C7H4O4P+ B14428582 4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide CAS No. 80337-06-0

4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide

Cat. No.: B14428582
CAS No.: 80337-06-0
M. Wt: 183.08 g/mol
InChI Key: QIQLZTXIWZLUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide is a phosphorus-containing heterocyclic compound. It is known for its unique structure, which includes a phosphorus atom integrated into a dioxaphosphorin ring. This compound is utilized in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide can be synthesized through the reaction of salicylic acid with phosphorus trichloride. The reaction typically occurs in the presence of a base, such as pyridine, and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Mechanism of Action

The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide involves its ability to act as a phosphorylating agent. It interacts with hydroxyl groups in alcohols and nucleosides, transferring the phosphorus-containing group to form phosphorylated products. This reaction is facilitated by the electrophilic nature of the phosphorus atom in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3,2-Benzodioxaphosphorin-4-one, 2-oxide is unique due to its specific reactivity and stability, making it a valuable reagent in various chemical and biochemical applications. Its ability to form stable phosphorylated products distinguishes it from other similar compounds .

Properties

CAS No.

80337-06-0

Molecular Formula

C7H4O4P+

Molecular Weight

183.08 g/mol

IUPAC Name

2-oxo-1,3,2-benzodioxaphosphinin-2-ium-4-one

InChI

InChI=1S/C7H4O4P/c8-7-5-3-1-2-4-6(5)10-12(9)11-7/h1-4H/q+1

InChI Key

QIQLZTXIWZLUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)O[P+](=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.